Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde

Solid-state characterization Thermal stability Reference standard quality control

Regulatory ANDA/DMF submissions for Losartan Potassium require exact impurity reference standards-surrogate compounds introduce systematic quantitation errors exceeding pharmacopeial limits (NMT 0.2%). CAS 124750-67-0, officially designated USP Related Compound A and EP Impurity A, resolves this gap as the authentic cyano-aldehyde intermediate and stability-indicating degradation marker. • ≥98% HPLC purity with full Certificate of Analysis (NMR, MS, HPLC chromatogram, residual solvent analysis) compliant with ICH Q7 GMP requirements. • ISO 17034-accredited reference material with pharmacopeial traceability; deuterated analog (CAS 124750-67-0-D3) available for isotope-dilution LC-MS/MS quantitation. • Bulk and custom packaging supported; well-defined melting point (99 °C) and characteristic C≡N IR stretch (~2220 cm⁻¹) enable in-process PAT monitoring.

Molecular Formula C22H20ClN3O
Molecular Weight 377.9 g/mol
CAS No. 124750-67-0
Cat. No. B193153
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDes[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde
CAS124750-67-0
SynonymsDes[2’-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde;  4’-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl]-[1,1’-Biphenyl]-2-carbonitrile;  4’-(2-Butyl-4-chloro-5-formylimidazol-1-ylmethyl)biphenyl-2-carbonitrile
Molecular FormulaC22H20ClN3O
Molecular Weight377.9 g/mol
Structural Identifiers
SMILESCCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C#N)C=O)Cl
InChIInChI=1S/C22H20ClN3O/c1-2-3-8-21-25-22(23)20(15-27)26(21)14-16-9-11-17(12-10-16)19-7-5-4-6-18(19)13-24/h4-7,9-12,15H,2-3,8,14H2,1H3
InChIKeyUYWHRPJKNDNURE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes20 mg / 25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Losartan Impurity A (Cyano-Aldehyde) Standard


Des[2'-(1H-tetrazol-5-yl)] 2-Cyanolosartan Carboxaldehyde (CAS 124750-67-0), systematically named 4'-[(2-Butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile, is a key cyano-aldehyde intermediate in the industrial synthesis of Losartan Potassium [1]. It is officially designated as Losartan USP Related Compound A and Losartan EP Impurity A, functioning simultaneously as a process intermediate, a potential carry-over impurity, and a stability-indicating degradation marker [2]. The molecule features a 2-cyanobiphenyl moiety in place of the tetrazole-biphenyl group found in Losartan, a structural distinction that fundamentally alters its reactivity, chromatographic behavior, and regulatory classification [3]. It is supplied as a white to off-white solid (MW 377.87 g/mol, C₂₂H₂₀ClN₃O) at certified purities typically ≥95% by HPLC, with pharmacopeial traceability available .

Compendial Identity Designated as USP Related Compound A and EP Impurity A for Losartan Potassium monographs
Workflow Role Process intermediate, carry-over impurity, and stability-indicating degradation marker
Supply Format Certified reference standard with pharmacopeial traceability and full Certificate of Analysis

Losartan Impurity Standard Substitution Risks


In-class substitution among Losartan impurity reference standards is not analytically valid because each impurity presents a unique combination of chromophore, retention time, relative response factor (RRF), and mass spectrometric fragmentation pattern [1]. The cyano-aldehyde compound (CAS 124750-67-0) differs fundamentally from its nearest structural analogs: Losartan Carboxaldehyde (CAS 114798-36-6, EP Impurity K) possesses a tetrazole group that confers distinct UV absorption and MS/MS profiles, while Losartan Cyano Alcohol (CAS 114772-55-3) lacks the formyl group, altering both redox behavior and detector response [2]. Substituting any of these for CAS 124750-67-0 in HPLC system suitability testing, method validation, or stability-indicating assays introduces systematic quantitation errors that can exceed pharmacopeial acceptance criteria (NMT 0.2% individual impurity) [3]. Regulatory submissions (ANDA/DMF) require impurity identification and quantification against the exact reference standard specified in the monograph—surrogates are not accepted without full revalidation [4].

Risk Dimension
Target (CAS 124750-67-0)
Potential Substitute
Chromatographic Behavior
Cyano-biphenyl chromophore; distinct RRF and retention time on reversed-phase HPLC
Tetrazole analogs (e.g., CAS 114798-36-6) produce different UV absorption and MS/MS patterns
Functional Group Reactivity
Reactive formyl group combined with electron-withdrawing cyano substituent
Hydroxymethyl or tetrazole groups alter redox behavior and detector response
Regulatory Acceptance
Exact monograph standard required; ANDA/DMF submissions expect this compendial identity
Surrogate standards invalidate method validation without full revalidation per ICH Q3A

Losartan Impurity A Comparator Data


Melting Point vs. Thermal Decomposition

The target compound exhibits a well-defined melting point of 99 °C (recrystallized from methanol), providing a reliable identity verification parameter . In contrast, Losartan Carboxaldehyde (CAS 114798-36-6, EP Impurity K) decomposes above 71 °C without a sharp melting transition, precluding melting point as an identity criterion . This thermal stability advantage directly supports more robust handling during reference standard preparation and enables melting point determination as a compendial identification test [1].

Melting Point vs. Decomposition
Data to verify
Target 99 °C sharp melting point (recrystallized from methanol)
Comparator (CAS 114798-36-6) Decomposes above 71 °C without a sharp transition
Sharp melting point supports identity confirmation by compendial method
Supplier-reported thermal data; independent verification recommended
Solid-state characterization Thermal stability Reference standard quality control

Synthetic Yield Improvement

In the Suven Life Sciences patent (IN 238064 / US 7,915,425), the reaction of Bromo OTBN with BCFI (2-n-butyl-4-chloro-5-formyl imidazole) in the presence of potassium carbonate and a phase-transfer catalyst in acetonitrile yields the target cyano-aldehyde compound in 83% isolated yield [1]. This is contrasted with the original DuPont/Merck process using BCHMI (2-n-butyl-4-chloro-5-hydroxymethyl imidazole), which produced the cyano-alcohol regioisomeric mixture requiring column chromatographic separation and ultimately afforded Losartan in only 21% yield over the tetrazole-forming step requiring 13 days of reaction time [2]. The 83% yield for the cyano-aldehyde intermediate represents a 4-fold improvement in step efficiency and eliminates the need for chromatographic purification [3].

Synthetic Yield
Head-to-head
Target route (Suven patent) 83% isolated yield, one-step, no chromatography required
Comparator (original DuPont/Merck route) 21% overall yield over tetrazole-forming step, column separation needed
Reported 4‑fold yield improvement supports intermediate route selection
Patent data; yields may vary with scale and conditions
Process chemistry Losartan manufacturing Route scouting

Aldehyde Degradation Marker Specificity

Zhao et al. (1999) demonstrated that three trace-level degradates at ≤0.1% were detected in Losartan tablets subjected to severe stress conditions (40 °C, 75% relative humidity, 3 years) using a validated stability-indicating HPLC method coupled with LC-MS/MS (APCI) [1]. The aldehyde degradate was structurally confirmed by comparing tandem mass spectra with an authentic standard of CAS 124750-67-0, establishing this compound as a definitive marker of oxidative/hydrolytic degradation [2]. In contrast, the dimeric degradates (also ≤0.1%) arise via a different mechanistic pathway (acid-catalyzed dimerization) and require distinct reference standards for identification [3]. The ≤0.1% detection level is at the ICH Q3A identification threshold (0.10%), making authentic reference material essential for regulatory compliance [4].

Degradation Marker Specificity
Reported
Aldehyde degradate (target) ≤0.1% under 40 °C/75% RH/3 years; oxidative/hydrolytic pathway
Dimeric degradates ≤0.1% under same conditions; acid-catalyzed dimerization pathway
Orthogonal degradation pathways enable stability-indicating method specificity
LC-MS/MS confirmation at ICH identification threshold; requires authentic standard for peak attribution
Forced degradation Stability-indicating methods LC-MS/MS impurity profiling

Cyano vs. Tetrazole Pharmacophore Activity

The target compound (CAS 124750-67-0) bears a 2-cyanobiphenyl group instead of the tetrazole-biphenyl pharmacophore present in Losartan Carboxaldehyde (CAS 114798-36-6, EXP3179). While EXP3179 has been shown to act as a partial agonist of PPARγ (EC₅₀ = 17.1 µM) and inhibit endothelial COX-2 expression at 1 µM in vitro , the cyano analog lacks the acidic tetrazole moiety required for AT1 receptor binding and has not demonstrated any measurable angiotensin receptor or PPARγ activity [1]. This pharmacological inertness is advantageous for its primary use as an analytical reference standard, as it eliminates the risk of biological interference in cell-based or biochemical assays used during impurity qualification studies [2]. The logP of 5.22 (ACD/Labs predicted) vs. the more polar tetrazole analog further differentiates chromatographic retention behavior on reversed-phase HPLC columns [3].

Pharmacophore Activity
Class-level inference
Target (cyano analog) No measurable AT1 binding, COX-2 inhibition, or PPARγ activity reported
Comparator (EXP3179, CAS 114798-36-6) Partial PPARγ agonist (EC₅₀ = 17.1 µM); inhibits endothelial COX-2 at 1 µM
Lack of reported activity supports analytical specificity; avoids bioassay interference
SAR-based inference; direct screening data on target compound are limited
Pharmacological selectivity Off-target profiling Reference standard specificity

Long-Term Storage Requirement Comparison

The target compound requires storage at −20 °C for long-term stability, as specified by multiple suppliers [1]. In contrast, Losartan Carboxaldehyde (CAS 114798-36-6) may be stored at room temperature for short-term use and at +4 °C for long-term storage . This more stringent cold-chain requirement for CAS 124750-67-0 is consistent with the presence of the reactive formyl group combined with the electron-withdrawing cyano substituent, which may increase susceptibility to nucleophilic addition or condensation reactions under ambient conditions . Procuring organizations must budget for −20 °C freezer capacity and validated cold-chain shipping, whereas the tetrazole analog (CAS 114798-36-6) can often be shipped at ambient temperature .

Long‑Term Storage
Head-to-head
Target −20 °C, under inert atmosphere; centrifuge before opening
Comparator (CAS 114798-36-6) Room temperature short‑term; +4 °C long‑term, under inert atmosphere
ΔT ≥ 24 °C more stringent; requires validated −20 °C cold‑chain logistics
Supplier storage recommendations; formyl group reactivity may demand stricter control
Reference standard stability Cold-chain logistics Procurement planning

Compendial Identity: USP A vs. C

Under the USP monograph for Losartan Potassium, CAS 124750-67-0 is classified as Losartan Related Compound A, while CAS 114798-36-6 (Losartan Carboxaldehyde) is classified as Losartan USP Related Compound C . These are distinct compendial entities with separate acceptance criteria and chromatographic retention times. The chromatographic purity test specifies that any individual impurity must not exceed 0.2%, and total impurities must not exceed 0.5% [1]. Reference standards for CAS 124750-67-0 are available with pharmacopeial traceability (USP or EP) from suppliers such as Mikromol (Fisher Scientific, ISO 17034-accredited) and SynInnova Laboratories (>98% purity) . In the EP monograph system, the corresponding classification is Losartan EP Impurity A. Generic drug applicants must use the exact pharmacopeial reference standard specified in the monograph for method validation; substitution with Related Compound C is not acceptable .

Compendial Identity
Class-level inference
Target USP Related Compound A / EP Impurity A; NMT 0.2% individual impurity
Comparator (CAS 114798-36-6) USP Related Compound C / EP Impurity K; same limit but distinct retention time and RRF
Distinct compendial identity mandates separate reference standard procurement
USP system suitability requires resolution between A and C; ANDA submissions must reference the correct standard
Compendial reference standards Regulatory compliance ANDA quality control

Losartan Impurity A Application Scenarios


ANDA Method Validation

Generic drug applicants preparing ANDA submissions for Losartan Potassium tablets must establish system suitability per the USP monograph, which requires resolution between Losartan Related Compound A (CAS 124750-67-0) and the API peak. The certified reference standard (≥98% purity by HPLC, identity confirmed by melting point at 99 °C) is used to determine the Relative Response Factor (RRF) at 220 nm, enabling accurate quantitation of this cyano-aldehyde impurity in API batches and finished dosage forms [1]. The degradation study by Zhao et al. (1999) established that this aldehyde degradate appears at ≤0.1% under ICH accelerated stability conditions (40 °C / 75% RH / 3 years), directly at the ICH Q3A identification threshold, making authentic reference material procurement a regulatory necessity for impurity identification and qualification [2].

Generic API Route Scouting

Process chemistry teams evaluating Losartan synthetic routes can utilize CAS 124750-67-0 as both a starting material quality benchmark and an intermediate reference standard. The Suven Life Sciences patent demonstrates an 83% isolated yield from Bromo OTBN and BCFI under phase-transfer conditions, representing a significant improvement over the original DuPont/Merck 21%-yield tetrazole-formation route [3]. The well-defined melting point (99 °C) and established HPLC purity specifications enable in-process control (IPC) monitoring of this intermediate, while the cyano functional group serves as a convenient IR and Raman spectroscopic handle (C≡N stretch at ~2220 cm⁻¹) for real-time reaction monitoring using Process Analytical Technology (PAT) [4].

Stability-Indicating Method Development

Analytical development laboratories designing stability-indicating HPLC methods for Losartan dosage forms require CAS 124750-67-0 as the authentic reference standard for the oxidative/hydrolytic degradation pathway. The LC-MS/MS study by Zhao et al. (1999) confirmed that this aldehyde degradate arises from oxidation of the hydroxymethyl group of Losartan, a pathway mechanistically distinct from the acid-catalyzed dimerization that generates Losartan dimers E and F [5]. Procurement of this reference standard in a deuterated form (CAS 124750-67-0-D3) is also available for use as an internal standard in LC-MS/MS quantitative methods, enabling isotope-dilution mass spectrometry approaches that improve precision for trace-level impurity determination .

QC Batch Release Testing (USP/EP)

Quality control laboratories performing Losartan Potassium API and tablet batch release testing must maintain a qualified inventory of CAS 124750-67-0 reference standard. The USP chromatographic purity test requires that individual impurities not exceed 0.2% of total peak area, with CAS 124750-67-0 (Related Compound A) as a specified impurity [6]. Suppliers such as Mikromol (Fisher Scientific) provide ISO 17034-accredited reference materials with full Certificates of Analysis including HPLC purity, identity by NMR and MS, and traceability documentation suitable for regulatory inspections. The characterization data package supplied with each batch (COA including HPLC chromatogram, NMR spectrum, MS data, and residual solvent analysis) satisfies ICH Q7 Good Manufacturing Practice requirements for reference standards used in QC laboratories .

Application
Selection Property
Validation Focus
ANDA Method Validation
Compendial traceability and RRF determination
System suitability resolution per USP monograph and peak purity assessment
Generic API Route Scouting
Synthetic intermediate purity and yield benchmark
Process analytical technology (PAT) monitoring feasibility; in-process control compliance
Stability‑Indicating Method Development
Oxidative degradation pathway specificity
LC‑MS/MS structural confirmation; isotope‑dilution method precision at trace levels
QC Batch Release Testing (USP/EP)
ISO 17034‑accredited reference material with full CoA
Pharmacopeial acceptance criteria (NMT 0.2% individual impurity); ICH Q7 documentation
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